Bromuron-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

249.14 g/mol |

IUPAC Name |

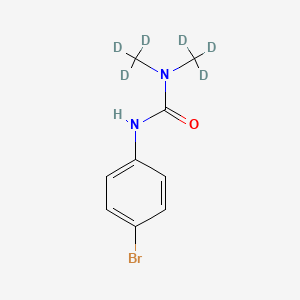

3-(4-bromophenyl)-1,1-bis(trideuteriomethyl)urea |

InChI |

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |

InChI Key |

GSNZNZUNAJCHDO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Br)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bromuron-d6 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromuron-d6, a deuterated internal standard essential for accurate quantitative analysis in various scientific disciplines. This document outlines its chemical properties, a proposed synthesis pathway, and detailed methodologies for its application in liquid chromatography-mass spectrometry (LC-MS).

Core Properties of this compound

This compound is the isotopically labeled analog of Bromuron, a phenylurea herbicide. Its primary application in a research and drug development setting is as an internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[1] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

A summary of the key identification and molecular data for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2030182-53-5 |

| Molecular Formula | C₉H₅D₆BrN₂O |

| Molecular Weight | 249.14 g/mol |

| Synonyms | N'-(4-bromophenyl)-N,N-di(methyl-d3)-urea, 3-(4-bromophenyl)-1,1-di(methyl-d3)urea |

| Isotopic Purity | Typically ≥98% |

Physicochemical and Safety Data (for Bromuron)

| Property | Value | Reference |

| Appearance | Solid | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Insoluble in water | |

| Stability | Stable under normal storage conditions | [3] |

| Hazards | Harmful if swallowed. Irritating to eyes and skin. | |

| Personal Protective Equipment | Safety glasses, gloves, lab coat. |

Proposed Synthesis of this compound

A likely synthetic route to this compound involves the reaction of 4-bromophenyl isocyanate with dimethylamine-d6. This method is analogous to the synthesis of other N,N-dimethylphenylureas.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

The use of a deuterated internal standard like this compound is a cornerstone of accurate quantitative analysis by LC-MS. The following is a general protocol for the quantification of an analyte in a complex matrix, such as plasma or tissue homogenate.

4.1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent as the analyte.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution. The concentration range should encompass the expected analyte concentrations in the samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the appropriate solvent. This concentration should be chosen to provide a stable and reproducible signal in the mass spectrometer.

4.2. Sample Preparation

-

Sample Spiking: To a known volume of the sample (e.g., 100 µL of plasma), calibration standard, or quality control sample, add a fixed volume of the this compound internal standard working solution.

-

Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol, often containing the IS) to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to increase concentration.

4.3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UHPLC column to separate the analyte and this compound from other matrix components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and this compound.

4.4. Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte and this compound.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the this compound peak area for each sample, standard, and quality control.

-

Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Caption: General workflow for quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry. This method provides high accuracy and precision by correcting for variations during sample preparation and analysis.

Caption: Principle of isotope dilution mass spectrometry.

By adding a known amount of the deuterated internal standard to the sample containing an unknown amount of the analyte, the ratio of the two can be accurately measured by the mass spectrometer. Since the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio unchanged. This allows for a highly reliable calculation of the original analyte concentration.

References

Principle of Isotopic Labeling with Deuterium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and investigate reaction mechanisms.[1] By replacing one or more atoms of a molecule with its isotope, researchers can track the molecule's journey through a biological system or a chemical reaction without significantly altering its chemical properties.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become a particularly valuable tool in drug discovery and development.[1] Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can have profound effects on a drug's metabolic stability and pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the core principles of deuterium labeling, its applications, experimental methodologies, and the quantitative analysis of deuterated compounds.

Core Principles of Deuterium Labeling

The utility of deuterium labeling in drug development stems primarily from the Deuterium Kinetic Isotope Effect (KIE) .

The Kinetic Isotope Effect (KIE)

Hydrogen's most common isotope, protium (¹H), has one proton, while deuterium (²H) contains an additional neutron, effectively doubling its mass. This mass difference is the origin of the KIE. The C-D bond has a lower vibrational frequency and a lower zero-point energy than the C-H bond, resulting in a higher activation energy required to break the C-D bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving an analogous C-H bond. This phenomenon is particularly relevant in drug metabolism, much of which is mediated by cytochrome P450 (CYP) enzymes and involves the rate-determining cleavage of C-H bonds.

The KIE is quantified as the ratio of the rate constants for the cleavage of the C-H bond (kH) versus the C-D bond (kD). A primary KIE with typical values between 1 and 5 is observed when this bond cleavage is the rate-determining step.

Caption: Higher activation energy for C-D vs. C-H bond cleavage.

Impact on Physicochemical Properties

While the KIE is the most significant consequence, deuterium substitution can also subtly alter other physicochemical properties. These changes include decreased lipophilicity and acidity of carboxylic acids and phenols, and increased basicity of amines.

Applications in Drug Development and Research

The strategic replacement of hydrogen with deuterium at metabolically vulnerable positions can lead to a cascade of beneficial effects.

Modulation of Drug Metabolism and Pharmacokinetics (PK)

By slowing down the rate of metabolic breakdown, deuterium labeling can improve a drug's pharmacokinetic profile. This can lead to:

-

Longer drug half-life and increased systemic exposure.

-

Reduced clearance rates.

-

Possibility of lower or less frequent dosing, improving patient compliance.

A notable example is Deutetrabenazine, the first deuterated drug approved by the FDA. It is a deuterated version of tetrabenazine, used for treating chorea associated with Huntington's disease. Deuteration of the two methoxy groups significantly slows its metabolism, leading to a more favorable pharmacokinetic profile and better tolerability.

| Drug | Parameter | Tetrabenazine (Protio) | Deutetrabenazine (Deutero) | Fold Change |

| Active Metabolites | Cmax (ng/mL) | 46.1 | 20.9 | 0.45 |

| AUC (ng·h/mL) | 289 | 563 | 1.95 | |

| T½ (hours) | ~5 | ~9-11 | ~2.0 |

Table 1: Comparison of pharmacokinetic parameters for the active metabolites of tetrabenazine and deutetrabenazine. Data compiled from public domain information.

Reduction of Toxic Metabolites

If a specific metabolic pathway produces toxic byproducts, slowing it down via deuteration can enhance the drug's safety profile. This strategy can mitigate metabolism-mediated toxicities.

Metabolic Switching

In molecules with multiple metabolic pathways, blocking or slowing one pathway through deuteration can redirect metabolism towards alternative routes. This "metabolic switching" can be advantageous if it leads to the formation of less toxic or more active metabolites.

Caption: Deuteration can induce "metabolic switching".

Other Key Applications

-

Mechanistic Elucidation: The KIE provides invaluable insights into the rate-determining steps of chemical and enzymatic reactions involving C-H bond cleavage.

-

Quantitative Analysis: Deuterium-labeled compounds are widely used as ideal internal standards in mass spectrometry (MS) for the accurate quantification of their non-labeled counterparts, correcting for variability during sample processing and analysis.

-

Metabolic Tracing: Deuterated compounds serve as tracers to follow the metabolic fate of molecules in biological systems, enabling the identification of metabolites and the mapping of metabolic pathways.

-

Structural Elucidation: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra and aid in structural analysis, especially for large proteins.

Synthetic Methodologies

The introduction of deuterium into organic molecules can be achieved through various synthetic methods. The choice of method depends on the desired labeling site, substrate stability, and the required level of deuterium incorporation.

General Synthetic Strategies

-

Hydrogen-Deuterium (H/D) Exchange: This is a common method for introducing deuterium, particularly at positions with acidic protons or on aromatic rings. It often utilizes a transition metal catalyst and a deuterium source like deuterium oxide (D₂O) or D₂ gas.

-

Reductive Deuteration: This technique uses deuterium-containing reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium atoms, often with high stereospecificity.

-

From Labeled Precursors: Building complex molecules from simple, commercially available deuterated starting materials.

| Method | Deuterium Source | Typical Substrate | Key Feature |

| Catalytic H/D Exchange | D₂O, D₂ gas | Aromatics, Aliphatics | Good for late-stage functionalization |

| Acid/Base Catalyzed Exchange | D₂O, Deuterated acids/bases | Molecules with acidic protons | Targets specific labile protons |

| Reductive Deuteration | NaBD₄, LiAlD₄, D₂/Catalyst | Ketones, Aldehydes, Alkenes | Introduces D at specific sites |

| Building Block Synthesis | Various deuterated precursors | N/A | Precise control over label position |

Table 2: Common strategies for the synthesis of deuterium-labeled compounds.

Experimental Protocol: Catalytic H/D Exchange of Aniline

This protocol describes the deuteration of aniline at the ortho and para positions.

Materials:

-

Aniline

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a pressure vessel, add aniline (1.0 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.

-

Work-up: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the deuterated aniline.

-

Analysis: Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.

Analytical Techniques

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for the analysis of deuterium-labeled compounds.

Mass Spectrometry (MS)

MS is used to determine the level and location of deuterium incorporation by measuring the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can distinguish between H/D isotopologues. Deuterated compounds are extensively used as internal standards for quantitative LC-MS analysis.

Caption: Workflow for quantification using a deuterated internal standard.

Experimental Protocol: Quantitative Analysis via LC-MS/MS

This protocol outlines a general procedure for quantifying a drug in plasma using a deuterated internal standard.

Materials:

-

Plasma samples

-

Deuterated internal standard (IS) solution of known concentration

-

Acetonitrile (protein precipitation solvent)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Pipette 50 µL of plasma sample, calibration standards, and quality controls into a 96-well plate.

-

Internal Standard Addition: Add 10 µL of the deuterated IS solution to all wells except for the blank. Vortex briefly.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each well. Seal the plate and vortex for 2 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

LC Separation: Use a suitable C18 reversed-phase column and a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the analyte from matrix components.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

-

-

Data Analysis: Calculate the ratio of the analyte peak area to the IS peak area. Quantify the analyte concentration in the samples by comparing their peak area ratios to a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the precise location of deuterium atoms within a molecule. Since deuterium resonates at a very different frequency from protium, it is essentially "invisible" in a standard ¹H NMR spectrum. This property is exploited in several ways:

-

Simplifying Spectra: Replacing ¹H with ²H at specific positions can simplify complex ¹H NMR spectra, aiding in structural elucidation.

-

Deuterated Solvents: Deuterated solvents (e.g., CDCl₃, D₂O) are routinely used to avoid large, overwhelming solvent signals in ¹H NMR.

-

H/D Exchange Studies: Introducing a sample to D₂O and monitoring the disappearance of ¹H signals can identify labile protons (e.g., -OH, -NH), confirming the presence of certain functional groups.

Conclusion

Isotopic labeling with deuterium is a versatile and increasingly important strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The strategic use of deuterated compounds as metabolic tracers and internal standards provides unparalleled insights into biological systems and ensures accuracy in quantitative analyses. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this approach.

References

In-Depth Technical Guide: Stability and Degradation Pathways of Bromuron-d6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of Bromuron-d6 is limited in publicly available literature. This guide extrapolates from comprehensive data on its non-deuterated counterpart, Bromuron, and related phenylurea herbicides. The stability of deuterated compounds is generally comparable to their non-deuterated analogues, though minor differences in degradation kinetics may exist due to the kinetic isotope effect.

Executive Summary

This compound, a deuterated isotopologue of the phenylurea herbicide Bromuron, is primarily utilized as an internal standard in analytical chemistry. Understanding its stability and degradation pathways is crucial for accurate quantification and for assessing its environmental fate and potential toxicological implications. This technical guide provides a comprehensive overview of the anticipated stability and degradation of this compound based on data from Bromuron and other phenylurea herbicides. The primary degradation routes include hydrolysis, photolysis, and microbial degradation, leading to the formation of several transformation products. This document outlines the kinetics of these processes, the identified degradation products, and the experimental methodologies for their analysis.

Chemical and Physical Properties

Bromuron

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea |

| CAS Number | 3060-89-7 |

| Molecular Formula | C9H11BrN2O2 |

| Molecular Weight | 259.10 g/mol |

| Water Solubility | 35 mg/L at 20°C |

| Vapor Pressure | 4.0 x 10⁻⁷ mmHg at 20°C |

This compound

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-bromophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea |

| CAS Number | Not available |

| Molecular Formula | C9H5D6BrN2O2 |

| Molecular Weight | ~265.14 g/mol |

Degradation Pathways

The degradation of Bromuron, and by extension this compound, proceeds through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes can occur individually or concurrently, leading to a complex mixture of degradation products in the environment.

Hydrolysis

Hydrolysis of the urea bond is a significant degradation pathway for phenylurea herbicides. The rate of hydrolysis is highly dependent on pH and temperature.

3.1.1 Hydrolytic Degradation Products

The primary hydrolytic degradation pathway involves the cleavage of the urea linkage, leading to the formation of N-(4-bromophenyl)hydroxylamine and N-methoxy-N-methylamine. Further degradation can lead to 4-bromoaniline.

3.1.2 Hydrolysis Kinetics

Table 1: Estimated Hydrolysis Half-life of Bromuron at 25°C

| pH | Estimated Half-life (t½) |

|---|---|

| 5 | > 1 year |

| 7 | > 1 year |

| 9 | Months |

Note: These are estimated values based on the behavior of other phenylurea herbicides.

Photolysis

Photodegradation in the presence of sunlight is another important route for the dissipation of phenylurea herbicides in the environment, particularly in aqueous systems and on soil surfaces.

3.2.1 Photolytic Degradation Products

Photolysis of Bromuron can lead to a variety of products through reactions such as dehalogenation, hydroxylation of the aromatic ring, and demethylation and demethoxylation of the urea side chain. Key identified photoproducts for similar compounds include:

-

3-(4-hydroxyphenyl)-1-methoxy-1-methylurea

-

3-phenyl-1-methoxy-1-methylurea (from dehalogenation)

-

3-(4-bromophenyl)-1-methylurea (demethoxylation)

-

3-(4-bromophenyl)-1-methoxyurea (demethylation)

-

4-bromoaniline

3.2.2 Photolysis Kinetics

The rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the medium. The quantum yield (Φ) is a measure of the efficiency of a photochemical process. While the specific quantum yield for Bromuron photolysis is not documented, for many pesticides, it is in the range of 10⁻³ to 10⁻⁵.

Microbial Degradation

Microbial transformation is a critical pathway for the breakdown of phenylurea herbicides in soil and aquatic environments. A variety of bacteria and fungi have been shown to degrade these compounds.

3.3.1 Microbial Degradation Pathways

The primary microbial degradation pathway for phenylurea herbicides involves a stepwise N-demethylation and/or N-demethoxylation of the urea side chain, followed by hydrolysis of the urea bridge to form the corresponding aniline derivative. For Bromuron, this would lead to:

-

N-demethylation: 3-(4-bromophenyl)-1-methoxyurea

-

N-demethoxylation: 3-(4-bromophenyl)-1-methylurea

-

Hydrolysis: 4-bromoaniline

Further degradation of 4-bromoaniline can occur through ring cleavage.

3.3.2 Microbial Degradation Kinetics

The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population. The degradation often follows first-order kinetics.

Table 2: Estimated Microbial Degradation Half-life of Bromuron in Soil

| Soil Type | Temperature (°C) | Estimated Half-life (t½) |

|---|---|---|

| Loam | 20 | 30 - 90 days |

| Sandy Loam | 20 | 45 - 120 days |

| Clay | 20 | 60 - 150 days |

Note: These are estimated values and can vary significantly based on specific environmental conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

4.1.1 General Protocol A general protocol for forced degradation involves subjecting a solution of this compound (e.g., in acetonitrile/water) to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-72 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24-72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-72 hours.

-

Thermal Degradation: Heating the solid compound at 105°C for 24-72 hours.

-

Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) or simulated sunlight for an extended period.

Samples are taken at various time points and analyzed by a stability-indicating method, typically HPLC-UV or LC-MS.

Analytical Methodology

4.2.1 High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 245 nm.

-

Injection Volume: 20 µL.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and confirmation of degradation products.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements.

-

Fragmentation Analysis (MS/MS): To elucidate the structure of degradation products.

Visualizations

Proposed Degradation Pathway of Bromuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Bromuron-d6 as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methodologies. While primary research articles directly investigating the biological signaling pathways of this compound are not prevalent, its utility as a critical tool in mass spectrometry-based quantification is well-established. This guide will focus on the principles, experimental considerations, and workflows for using this compound to enhance the accuracy and precision of analytical data in research and drug development.

The Challenge of Quantitative Accuracy in Complex Matrices

In drug development and various research fields, accurate quantification of target analytes in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become a primary technique for this purpose due to its high sensitivity and selectivity.[1][2] However, several factors can introduce variability and compromise the reliability of quantitative data.[1]

One of the most significant challenges is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Additionally, variations in sample preparation, such as extraction efficiency and sample volume, can introduce errors.

To mitigate these issues, an internal standard is introduced to the sample at a known concentration. The ideal internal standard behaves identically to the analyte throughout the entire analytical process, from extraction to detection. By measuring the ratio of the analyte's signal to the internal standard's signal, variations can be normalized, leading to more accurate and precise results.

This compound as a Stable Isotope-Labeled Internal Standard

The "gold standard" for internal standards in LC-MS is a stable isotope-labeled version of the analyte. This compound, in which six hydrogen atoms in the Bromuron molecule have been replaced with deuterium, serves as an excellent SIL-IS for the quantification of Bromuron and structurally similar compounds.

The key advantages of using a deuterated internal standard like this compound are:

-

Near-Identical Physicochemical Properties: this compound has virtually the same chemical and physical properties as Bromuron. This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of matrix effects and extraction recovery.

-

Mass Differentiation: The mass difference between this compound and Bromuron allows the mass spectrometer to distinguish between the two compounds, even if they co-elute.

-

Improved Accuracy and Precision: By compensating for variations in the analytical process, SIL-IS significantly improves the accuracy and precision of quantitative results.

Data Presentation: Key Considerations for Using SIL-IS

The following table summarizes the critical parameters and considerations when developing and validating an analytical method using a stable isotope-labeled internal standard like this compound.

| Parameter | Description | Key Considerations |

| Co-elution | The analyte and the internal standard should have the same retention time during chromatographic separation. | While SIL-IS are nearly identical, slight retention time shifts can occur, especially with a high degree of deuteration. This can lead to differential matrix effects and compromise accuracy. Chromatographic conditions should be optimized to ensure complete co-elution. |

| Isotopic Purity | The SIL-IS should be free from contamination with the unlabeled analyte. | The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration. Isotopic enrichment should ideally be ≥98%. |

| Position of Labeling | Deuterium atoms should be placed in chemically stable positions within the molecule. | Labeling on sites prone to hydrogen-deuterium exchange (e.g., -OH, -NH, -SH groups) can lead to a loss of the mass difference and inaccurate results. |

| Concentration of IS | The concentration of the internal standard should be optimized for the analytical method. | The concentration should be high enough to provide a robust signal but not so high as to cause detector saturation or introduce significant isotopic contribution from the analyte. |

| Matrix Effect Evaluation | The ability of the internal standard to compensate for matrix effects should be thoroughly evaluated during method validation. | This is typically done by comparing the analyte/IS response ratio in neat solution versus in the presence of the biological matrix. |

Experimental Protocols: A Generalized Workflow for Quantitative Analysis Using this compound

The following protocol outlines a general workflow for the quantitative analysis of an analyte in a biological matrix using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation and Extraction:

-

Spiking with Internal Standard: A known amount of this compound solution is added to all samples (calibration standards, quality controls, and unknown samples) at the beginning of the sample preparation process. This is a critical step to ensure that the IS experiences the same processing as the analyte.

-

Extraction: The analyte and internal standard are extracted from the biological matrix. Common techniques include:

-

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. The supernatant containing the analyte and IS is then collected.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte and IS partition into the organic layer, which is then separated and evaporated.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte and IS. After washing, the analyte and IS are eluted with a suitable solvent.

-

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into an LC system. A suitable column and mobile phase gradient are used to achieve chromatographic separation of the analyte and internal standard from other matrix components. The goal is to have the analyte and this compound co-elute.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.

-

Analyte Transition: Precursor Ion (M+H)+ → Product Ion

-

This compound Transition: Precursor Ion (M+D6+H)+ → Product Ion

-

3. Data Analysis and Quantification:

-

Peak Integration: The peak areas for the analyte and this compound MRM transitions are integrated.

-

Response Ratio Calculation: The ratio of the analyte peak area to the this compound peak area is calculated for each sample.

-

Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression analysis is typically applied.

-

Quantification of Unknowns: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Analytical Workflow Diagram

The following diagram illustrates the generalized workflow for quantitative analysis using a stable isotope-labeled internal standard like this compound.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of Bromuron in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with Bromuron-d6 as an Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative determination of the herbicide Bromuron in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Bromuron-d6, is employed. The sample preparation is streamlined using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure.[1] The method demonstrates excellent linearity, recovery, and precision, meeting the requirements for routine environmental monitoring.

Introduction

Bromuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Its potential for environmental contamination necessitates the development of reliable analytical methods for its detection and quantification in matrices such as water. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of such pesticide residues.[2] The use of a deuterated internal standard, this compound, is crucial for compensating for matrix effects and variations during sample preparation and injection, thereby improving the accuracy of quantification.[3] This application note provides a detailed protocol for the extraction, cleanup, and GC-MS analysis of Bromuron in water samples.

Experimental

Materials and Reagents

-

Standards: Bromuron (99% purity) and this compound (98% purity, 99% isotopic enrichment) were purchased from a certified reference material supplier.

-

Solvents: Acetonitrile, ethyl acetate, and toluene (all pesticide residue grade).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.

-

Water: Deionized water (18.2 MΩ·cm).

Standard Solutions

Stock solutions of Bromuron and this compound were prepared in toluene at a concentration of 1 mg/mL and stored at -20°C in amber vials.[4] Working standard solutions were prepared by serial dilution of the stock solutions in ethyl acetate. Calibration standards were prepared by spiking blank water samples with appropriate volumes of the working standards to achieve a concentration range of 1 to 100 µg/L. A fixed concentration of this compound (20 µg/L) was added to all calibration standards, quality control samples, and unknown samples.

Sample Preparation (QuEChERS)

-

Extraction: A 10 mL water sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile and the internal standard solution (this compound) are added. The tube is then vigorously shaken for 1 minute. Following this, 4 g of anhydrous MgSO₄ and 1 g of NaCl are added, and the tube is shaken for another minute and then centrifuged.[5]

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a dSPE tube containing PSA and C18 sorbents. The tube is vortexed for 30 seconds and then centrifuged. The final extract is then transferred to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The instrument conditions were optimized for the analysis of Bromuron and are summarized in Table 1.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Volume | 1 µL, Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | 70°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| Bromuron (Quantifier/Qualifier) | 212 / 184 |

| This compound (Quantifier/Qualifier) | 218 / 190 |

Results and Discussion

Method Validation

The analytical method was validated in-house to assess its performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Linearity

The linearity of the method was evaluated by analyzing the calibration standards over the concentration range of 1 to 100 µg/L. The calibration curve was constructed by plotting the ratio of the peak area of Bromuron to the peak area of the internal standard (this compound) against the concentration of Bromuron. The method showed excellent linearity with a coefficient of determination (R²) greater than 0.99.

Table 2: Calibration Curve Data for Bromuron

| Concentration (µg/L) | Peak Area Ratio (Bromuron/Bromuron-d6) |

| 1 | 0.052 |

| 5 | 0.255 |

| 10 | 0.510 |

| 20 | 1.020 |

| 50 | 2.550 |

| 100 | 5.100 |

| R² | 0.9995 |

LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was calculated as 3.3 times the standard deviation of the blank response divided by the slope, and the LOQ was calculated as 10 times the standard deviation of the blank response divided by the slope.

Table 3: LOD and LOQ for Bromuron

| Parameter | Value (µg/L) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

Accuracy and Precision

The accuracy and precision of the method were assessed by performing recovery studies on spiked blank water samples at three different concentration levels (5, 20, and 50 µg/L). The experiments were performed in replicates of five. The recovery was calculated as the percentage of the measured concentration to the spiked concentration. The precision was expressed as the relative standard deviation (%RSD). The results, summarized in Table 4, show good accuracy and precision, with recoveries within the acceptable range of 80-120% and %RSD values below 10%.

Table 4: Recovery and Precision Data for Bromuron

| Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Recovery (%) | %RSD (n=5) |

| 5 | 4.85 | 97.0 | 6.5 |

| 20 | 19.20 | 96.0 | 4.2 |

| 50 | 51.50 | 103.0 | 3.8 |

Workflow Diagram

The overall analytical workflow for the determination of Bromuron in water samples is depicted in the following diagram.

Caption: Experimental workflow for Bromuron analysis.

Conclusion

This application note describes a validated GC-MS method for the determination of Bromuron in water samples using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for routine monitoring of Bromuron in environmental water sources. The use of a deuterated internal standard significantly improves the reliability of the results by correcting for potential matrix effects and procedural losses.

References

Application Notes and Protocols for the Analysis of Bromuron-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron is a phenylurea herbicide used for the control of broadleaf and grassy weeds in various crops. Accurate and sensitive quantification of bromuron residues in environmental and biological matrices is crucial for monitoring its environmental fate and potential human exposure. Bromuron-d6, a deuterium-labeled internal standard, is essential for achieving high accuracy and precision in quantitative analysis by isotope dilution mass spectrometry.[1] This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of this compound.

The use of an internal standard like this compound is critical in analytical procedures to compensate for the loss of analyte during sample preparation and to correct for matrix effects in the analytical instrument, thereby improving the accuracy and precision of the results.

Analytical Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of phenylurea herbicides due to its high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring a derivatization step to improve the volatility of the analytes.

Sample Preparation Techniques

The choice of sample preparation technique is critical for the reliable analysis of this compound and depends on the sample matrix. The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The most common techniques for the extraction of phenylurea herbicides from various matrices are QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique, particularly for solid and semi-solid matrices like soil and food products. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[2]

Solid-Phase Extraction (SPE)

SPE is a versatile and efficient technique for the extraction and cleanup of analytes from liquid samples such as water. It utilizes a solid sorbent material packed in a cartridge to retain the analyte of interest while the sample matrix passes through. The analyte is then eluted with a small volume of a suitable solvent.

Liquid-Liquid Extraction (LLE)

LLE is a traditional method for extracting analytes from aqueous samples by partitioning them into an immiscible organic solvent.[3] This technique is based on the differential solubility of the analyte in two immiscible liquids.

Experimental Protocols

Protocol 1: QuEChERS Method for Soil Samples

This protocol is adapted from established QuEChERS methods for the analysis of phenylurea herbicides in soil.

1. Sample Homogenization:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Homogenize the sieved soil thoroughly.

2. Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for the EN 15662 method).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

-

Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on general SPE methods for the extraction of pesticides from water.

1. Sample Preparation:

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

-

Adjust the pH of the water sample to neutral (pH 7) if necessary.

-

Add a known amount of this compound internal standard solution.

2. SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

3. Sample Loading:

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

4. Cartridge Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

5. Elution:

-

Elute the retained analytes with 2 x 4 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.

-

Collect the eluate in a clean collection tube.

6. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Data Presentation

The following tables summarize typical performance data for the analysis of phenylurea herbicides using the described sample preparation techniques. Note that these values are for related compounds and should be validated specifically for this compound in the matrix of interest.

Table 1: Recovery of Phenylurea Herbicides using QuEChERS in Soil

| Compound | Spiking Level (ng/g) | Recovery (%) | RSD (%) | Reference |

| Isoproturon | 10 | 95 | 5 | |

| Chlortoluron | 10 | 92 | 6 | |

| Linuron | 10 | 88 | 7 | |

| Metobromuron | 25 | 93 | 8 | |

| Metoxuron | 25 | 91 | 9 |

Table 2: Recovery of Phenylurea Herbicides using SPE in Water

| Compound | Spiking Level (ng/L) | Recovery (%) | RSD (%) | Reference |

| Isoproturon | 100 | 98 | 4 | |

| Diuron | 100 | 95 | 5 | |

| Linuron | 100 | 92 | 6 | |

| Monuron | 100 | 96 | 4 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Phenylurea Herbicides

| Compound | Matrix | LOD | LOQ | Reference |

| Isoproturon | Soil | 0.5 ng/g | 1.5 ng/g | |

| Chlortoluron | Soil | 0.8 ng/g | 2.5 ng/g | |

| Diuron | Water | 0.01 ng/mL | 0.03 ng/mL | |

| Linuron | Beetroot | - | 25 µg/kg |

Mandatory Visualizations

Caption: Workflow for this compound Sample Preparation and Analysis.

Caption: Detailed QuEChERS Protocol for Soil Samples.

Caption: Detailed SPE Protocol for Water Samples.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound in various matrices. The QuEChERS method is highly effective for solid samples like soil, offering high-throughput and good recoveries. For aqueous samples, Solid-Phase Extraction provides excellent cleanup and concentration capabilities. The use of this compound as an internal standard is crucial for correcting analytical errors and achieving high-quality data. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of bromuron and other phenylurea herbicides. It is important to note that method validation should be performed for each specific matrix to ensure data quality and reliability.

References

Application Note: Quantification of Bromuron in Soil Samples using Bromuron-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron is a phenylurea herbicide used for the selective control of broad-leaf and grass weeds in various crops. Its persistence in the soil can lead to environmental contamination and potential risks to non-target organisms. Consequently, a robust and reliable analytical method for the quantification of Bromuron in soil is essential for environmental monitoring and food safety.

This application note details a sensitive and selective method for the quantification of Bromuron in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Bromuron-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.

Quantitative Data Summary

The following table summarizes the typical method performance parameters for the quantification of Bromuron in soil using the described protocol. These values are representative of what can be expected from a properly validated method.[1][2][3][4][5]

| Parameter | Result |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| **Linearity (R²) ** | > 0.99 |

| Recovery | 85% - 110% |

| Precision (RSD) | < 15% |

Experimental Protocols

Materials and Reagents

-

Bromuron analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bromuron and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetonitrile to prepare the internal standard spiking solution.

Sample Preparation (QuEChERS Method)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

-

Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Hydration: Add 10 mL of ultrapure water to the soil sample and vortex for 1 minute to ensure thorough mixing. Let the sample hydrate for 30 minutes.

-

Internal Standard Spiking: Spike the sample with a known amount of the this compound internal standard spiking solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquhydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄, and 150 mg C18).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

-

Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of Bromuron from matrix interferences |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Conditions (ESI Positive Mode):

Multiple Reaction Monitoring (MRM) is used for quantification. The following are proposed MRM transitions for Bromuron and this compound. Note: These transitions are predicted based on the fragmentation patterns of similar phenylurea herbicides and would require experimental optimization on the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Bromuron | 313.0 | 257.0 | 172.0 | To be optimized |

| This compound | 319.0 | 263.0 | 172.0 | To be optimized |

Experimental Workflow Diagram

Caption: Experimental workflow for Bromuron quantification in soil.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the principle of using an internal standard for quantitative analysis.

Caption: Principle of internal standard-based quantification.

References

Application of Bromuron-d6 in Water Contamination Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the quantitative analysis of the herbicide Bromuron in water samples. To enhance accuracy and mitigate matrix effects, Bromuron-d6 is employed as an internal standard, a technique widely recognized for its robustness in isotope dilution mass spectrometry. The methodologies detailed herein are synthesized from established practices for the analysis of phenylurea herbicides, offering a reliable framework for environmental monitoring and water quality assessment.

Introduction

Bromuron is a phenylurea herbicide used for the control of broadleaf and grassy weeds. Its potential to contaminate surface and groundwater necessitates sensitive and accurate analytical methods for its detection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotope dilution method corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring high precision and accuracy in the reported concentrations.

Experimental Protocols

Water Sample Collection and Preservation

Proper sample collection is critical to obtaining representative results. The following protocol is recommended for the collection of water samples for Bromuron analysis:

-

Container Selection: Use certified clean, amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption.

-

Sample Collection:

-

Before collecting the sample, flush the tap or sampling port for several minutes to ensure the sample is representative of the water source.

-

Rinse the sample bottle three times with the sample water.

-

Fill the bottle to the shoulder, leaving a small headspace.

-

-

Preservation:

-

If residual chlorine is suspected, add sodium thiosulfate to the sample bottle before collection to quench the chlorine.

-

For extended storage, acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation.

-

-

Storage and Transport:

-

Label each sample bottle clearly with a unique identifier, date, time, and location of collection.

-

Store the samples in a cooler with ice packs immediately after collection and during transport to the laboratory.

-

Samples should be stored at 4°C and extracted within 7 days of collection.

-

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to concentrate the analyte of interest and remove interfering matrix components.

-

Materials:

-

Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges (e.g., 6 cc, 500 mg)

-

SPE vacuum manifold

-

Methanol (LC-MS grade)

-

Deionized water

-

Nitrogen evaporator

-

-

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Measure 500 mL of the water sample.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

-

Elution:

-

Elute the retained analytes with two 5 mL aliquots of methanol into a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).

-

Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry provides the selectivity and sensitivity required for the trace-level quantification of Bromuron.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity. The following MRM transitions are hypothetical and should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bromuron (Quantifier) | 277.0 | 198.1 | 100 | 20 |

| Bromuron (Qualifier) | 277.0 | 72.1 | 100 | 35 |

| This compound (Internal Standard) | 283.0 | 204.1 | 100 | 20 |

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are representative of what can be achieved for phenylurea herbicides and should be validated for Bromuron in the user's laboratory.

| Parameter | Expected Value |

| Method Detection Limit (MDL) | 0.01 µg/L |

| Method Quantitation Limit (MQL) | 0.03 µg/L |

| Linear Range | 0.03 - 10 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery | 85 - 115% |

| Relative Standard Deviation (RSD) | < 15% |

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for Bromuron in aqueous environments.

Disclaimer: The LC-MS/MS parameters and quantitative data presented are illustrative and based on typical values for similar compounds. It is essential to perform in-house validation to establish method performance characteristics for the specific instrumentation and matrices being analyzed.

Application of Bromuron-d6 in Pharmacokinetic Profiling: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Bromuron-d6 in pharmacokinetic (PK) profiling studies. This compound, a deuterium-labeled analog of the phenylurea herbicide Bromuron, serves as an invaluable tool, primarily as an internal standard, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its application ensures high accuracy and precision in the quantification of Bromuron in biological matrices, a critical aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Introduction

Pharmacokinetic studies are fundamental in drug discovery and development, as well as in assessing the safety of environmental compounds like herbicides. Accurate quantification of the target analyte in complex biological samples is paramount. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] this compound possesses nearly identical physicochemical properties to Bromuron, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process.

Quantitative Data Summary

The following table summarizes the essential mass spectrometry parameters for the analysis of Bromuron and its deuterated internal standard, this compound. These parameters are critical for setting up a selective and sensitive Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bromuron | 243.0 | 162.1 | 25 |

| 243.0 | 77.1 | 40 | |

| This compound | 249.0 | 168.1 | 25 |

| 249.0 | 83.1 | 40 |

Note: These values may require optimization based on the specific LC-MS/MS instrument used.

Experimental Protocols

This section provides detailed protocols for a typical pharmacokinetic study of Bromuron in a rodent model, utilizing this compound as an internal standard.

In-Life Phase: Animal Dosing and Sample Collection

A pharmacokinetic study can be conducted in rats to determine the plasma concentration-time profile of Bromuron.[2][3]

Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Dosing:

-

Administer Bromuron orally (e.g., by gavage) at a defined dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[3]

-

For intravenous administration, dissolve Bromuron in a suitable solvent like saline and administer via the tail vein.

-

-

Blood Sampling:

-

Collect blood samples (approximately 200 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

Bioanalytical Method: Sample Preparation

Objective: To extract Bromuron and this compound from the plasma matrix and remove interfering substances. Protein precipitation is a common and effective method for this purpose.[1]

Protocol:

-

Sample Thawing: Thaw the plasma samples and vortex to ensure homogeneity.

-

Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL. This also applies to calibration standards and quality control (QC) samples.

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to each plasma sample.

-

Vortex vigorously for 1 minute to precipitate the plasma proteins.

-

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS Analysis

Objective: To chromatographically separate Bromuron from other plasma components and quantify it using tandem mass spectrometry.

Protocol:

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As listed in the quantitative data summary table.

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's recommendations for optimal sensitivity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic profiling of Bromuron using this compound as an internal standard.

Bromuron Metabolism

Phenylurea herbicides like Bromuron undergo metabolic transformations in biological systems. The primary metabolic pathways involve N-demethylation and hydroxylation of the phenyl ring, followed by conjugation with endogenous molecules like glucose or glutathione to facilitate excretion.

The following diagram depicts the proposed metabolic pathway of Bromuron.

References

- 1. An LC–MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 3. Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromuron-d6 Analysis in Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape problems encountered during the chromatographic analysis of Bromuron-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed for this compound?

The most prevalent issues are peak tailing, peak fronting, and peak splitting. These problems can compromise the accuracy of quantification and the overall resolution of the chromatographic separation.[1][2][3]

Q2: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is often caused by secondary interactions between the analyte and active sites within the chromatographic system, such as exposed silanol groups on the column packing material.[3][4] Other causes can include:

-

Contamination: Buildup of non-volatile sample matrix components in the inlet or at the head of the column.

-

Improper Flow Path: Dead volume in fittings or poor column installation can disrupt the flow path and cause tailing.

-

Mobile Phase pH: If the mobile phase pH is close to the pKa of Bromuron, it can exist in both ionized and non-ionized forms, leading to tailing.

Q3: What causes my this compound peak to show fronting?

Peak fronting, an asymmetry where the front of the peak is broader than the back, is typically a result of:

-

Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak shape.

-

Column Degradation: A void or collapse at the column inlet can lead to peak fronting.

Q4: I am observing a chromatographic shift between Bromuron and this compound. What is the reason for this?

Deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the "isotope effect," is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in minor differences in polarity and retention.

Q5: Can the mobile phase pH affect the peak shape of this compound?

Yes, the pH of the mobile phase is a critical parameter. For ionizable compounds like many pesticides, a mobile phase pH that is not appropriately controlled can lead to poor peak shapes, including tailing and splitting. It is crucial to operate at a pH where the analyte is in a single, stable ionic form.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

-

Inlet Maintenance: Start by performing routine maintenance on the gas chromatograph inlet. Replace the liner, septum, and gold seal, as these are common sources of contamination that can cause active sites.

-

Column Trimming: If maintenance doesn't solve the issue, trim a small portion (10-20 cm) from the front of the column to remove any accumulated non-volatile residues.

-

Column Replacement: If tailing continues after trimming, the column itself may be degraded and require replacement.

-

Flow Path Inspection: Check all connections for potential dead volume and ensure the column is installed correctly according to the manufacturer's instructions.

-

Mobile Phase Optimization: If using liquid chromatography, evaluate the pH of your mobile phase. Adjust the pH to be at least 1.5 units away from the pKa of Bromuron to ensure it is in a single ionic state.

Guide 2: Correcting Peak Fronting

For instances of peak fronting, use the following diagnostic approach:

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps:

-

Reduce Sample Load: The most common cause of fronting is column overload. Dilute your sample or reduce the injection volume and observe the effect on the peak shape.

-

Solvent Compatibility Check: Ensure your sample is dissolved in a solvent that is of similar or weaker polarity than your initial mobile phase conditions in reversed-phase LC. Ideally, use the mobile phase itself as the sample solvent.

-

Column Inspection: If the problem persists, carefully inspect the column for any visible signs of a void at the inlet. If a void is suspected, the column should be replaced.

Experimental Protocols

While a specific, validated method for this compound was not found in the initial search, the following protocol for the analysis of phenylurea herbicides (the class to which Bromuron belongs) can be used as a starting point for method development.

Recommended HPLC-DAD Method for Phenylurea Herbicides

This method is adapted from established protocols for similar compounds.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute the compounds. A typical starting point could be 70% A, moving to 30% A over 10 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 245 nm |

Method Development Notes:

-

The gradient profile should be optimized to achieve adequate separation of this compound from other components in the sample matrix.

-

The use of a guard column is recommended to protect the analytical column from contamination and extend its lifetime.

-

For LC-MS/MS analysis, the mobile phase can be modified to include volatile buffers like ammonium formate or formic acid to improve ionization efficiency.

Sample Preparation for Water Samples

For the analysis of this compound in water samples, a solid-phase extraction (SPE) step is often necessary to concentrate the analyte and remove matrix interferences.

Caption: Solid-Phase Extraction (SPE) workflow.

This comprehensive guide should provide a solid foundation for troubleshooting peak shape issues and developing robust analytical methods for this compound. For further assistance, consulting the instrument and column manufacturer's guidelines is always recommended.

References

Technical Support Center: Troubleshooting Bromuron-d6 Standard Contamination

For researchers, scientists, and drug development professionals utilizing Bromuron-d6 as an internal standard, ensuring its purity is paramount for accurate and reliable experimental results. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential sources of this compound contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in the laboratory?

This compound is a deuterated form of the herbicide Bromuron. In analytical chemistry, it serves as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] Because it is chemically identical to Bromuron but has a different mass due to the deuterium atoms, it can be added to a sample at a known concentration to help quantify the amount of non-deuterated Bromuron present.

Q2: What is the chemical structure of this compound and where are the deuterium labels located?